(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one
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Overview
Description
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinazolinone core with a benzylidene and phenyl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized using an appropriate catalyst to yield the desired quinazolinone derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The benzylidene and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under varying conditions of temperature and solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, halogen, or other substituents.
Scientific Research Applications
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its potential therapeutic effects, it is studied for its role in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Piperolein B: A compound with similar structural features and biological activities.
Isopiperolein B: Another structurally related compound with distinct biological properties.
Piperamide C91(8E): A compound with a similar core structure but different substituents, leading to unique chemical and biological characteristics.
Uniqueness
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one stands out due to its specific combination of benzylidene and phenyl groups, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRZKWYPMCUOCU-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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